7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid is a compound that features an imidazole ring fused to a naphthalene structure Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
The synthesis of 7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid can be achieved through several methods. Common synthetic routes for imidazole-containing compounds include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This involves the reaction of an imidazole with an aldehyde and an amine.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Amino nitrile synthesis: This involves the reaction of an amino nitrile with an aldehyde.
Chemical Reactions Analysis
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form dihydroimidazoles.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Addition: The compound can undergo addition reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include imidazole N-oxides, dihydroimidazoles, and substituted imidazoles .
Scientific Research Applications
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound can also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic agent.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazole-containing compounds.
Properties
CAS No. |
89782-06-9 |
---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
7-imidazol-1-yl-5,6-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-3-1-2-10-4-5-11(8-13(10)12)16-7-6-15-9-16/h1-3,6-9H,4-5H2,(H,17,18) |
InChI Key |
XGVXOHMLRRNEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=C1C=CC=C2C(=O)O)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.